Chiral Auxiliary Performance vs. Diisopropyl Tartrate
Derivatives of (S,S)-2,3-diaminosuccinic acid function as effective chiral auxiliaries, delivering enantioselectivities of up to 73% ee in the asymmetric 1,3-dipolar cycloaddition of nitrile oxides to allyl alcohol [1]. Critically, the enantiofacial differentiation observed is opposite to that achieved with diisopropyl tartrate, a commonly used chiral auxiliary, demonstrating that the replacement of hydroxyl groups with sulfonamide moieties on the diaminosuccinate scaffold provides a fundamentally distinct stereocontrol mechanism [1]. This orthogonal selectivity profile expands the available stereochemical outcomes for a given reaction.
| Evidence Dimension | Enantioselectivity in 1,3-dipolar cycloaddition |
|---|---|
| Target Compound Data | up to 73% ee for corresponding optically active 2-isoxazolines |
| Comparator Or Baseline | Diisopropyl tartrate (provides opposite enantiofacial differentiation) |
| Quantified Difference | Opposite enantiofacial selectivity (qualitative difference in stereochemical outcome) |
| Conditions | Asymmetric 1,3-dipolar cycloaddition of nitrile oxides to allyl alcohol using N-sulfonylated (S,S)-2,3-diaminosuccinate-type chiral auxiliaries |
Why This Matters
For asymmetric synthesis procurement, the (S,S)-diaminosuccinate scaffold offers a stereocontrol vector that is complementary, not merely similar, to established tartrate-based auxiliaries, enabling access to otherwise challenging stereochemical configurations.
- [1] Serizawa, M., Ukaji, Y., & Inomata, K. (2006). Preparation of novel N-sulfonylated (S,S)-2,3-diaminosuccinate-type chiral auxiliaries and application to an asymmetric 1,3-dipolar cycloaddition reaction of nitrile oxides to allyl alcohol. Tetrahedron: Asymmetry, 17(22), 3075-3083. doi:10.1016/j.tetasy.2006.11.025 View Source
